molecular formula C19H27FN2O2 B2888185 3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide CAS No. 2097892-59-4

3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide

Cat. No.: B2888185
CAS No.: 2097892-59-4
M. Wt: 334.435
InChI Key: CSEBWRVLAMJTTJ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide is a synthetic small molecule of significant interest in preclinical neuropharmacology research. Its chemical architecture, featuring a fluorophenyl group linked to a propanamide spacer and a piperidine-methyl tetrahydrofuran (oxolane) moiety, is characteristic of compounds designed to target G-protein coupled receptors (GPCRs) in the central nervous system. This structural motif is highly analogous to that of known neurokinin-1 (NK1) receptor antagonists , suggesting its primary research utility lies in the investigation of the tachykinin signaling pathway. The NK1 receptor, the primary target for substance P, is implicated in a wide range of physiological and pathophysiological processes, including emesis, pain transduction, depression, and anxiety . Consequently, this compound serves as a valuable chemical tool for researchers exploring the mechanistic underpinnings of these conditions in vitro and in animal models. The incorporation of the fluorine atom on the phenyl ring is a common strategy to influence the molecule's metabolic stability, lipophilicity, and binding affinity, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties for more controlled experimental outcomes. Its application extends to use as a reference standard in analytical chemistry and as a key intermediate in the structure-activity relationship (SAR) study of novel GPCR-targeted therapeutics.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2/c20-18-4-2-1-3-16(18)5-6-19(23)21-13-15-7-10-22(11-8-15)17-9-12-24-14-17/h1-4,15,17H,5-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEBWRVLAMJTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with oxirane under basic conditions to introduce the oxolane ring.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the 2-fluorophenyl group. This can be done via a nucleophilic aromatic substitution reaction where a suitable fluorinated benzene derivative is reacted with the piperidine intermediate.

    Amidation Reaction: The final step is the formation of the amide bond. This is typically achieved by reacting the fluorophenyl-piperidine intermediate with a suitable acyl chloride or anhydride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amines from the reduction of the amide group.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its structural features suggest it could interact with various receptors or enzymes, making it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating conditions such as neurological disorders, inflammation, or cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound’s fluorophenyl group may enhance its binding affinity and specificity, while the piperidine and oxolane rings could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following compounds share structural similarities (propanamide core, fluorophenyl/aryl groups, piperidine derivatives) but differ in substituents and pharmacological profiles:

Compound Name Key Structural Differences Pharmacological/Regulatory Notes Reference
3-(2-Fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide (Target Compound) Oxolan-3-yl substituent on piperidine; 2-fluorophenyl group Hypothesized CNS activity; no direct regulatory data -
4-Fluoroisobutyrfentanyl (N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) Phenethyl group on piperidine; 4-fluorophenyl group Controlled under 1961 Convention (Schedule I)
3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide 3-Chloro-4-fluorophenyl group; 4-methoxypiperidine substituent No reported bioactivity; experimental compound
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Phenethyl group on piperidine; 2-fluorophenyl group Controlled under 1961 Convention (Schedule I)
3-Phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide Pyrrolidine-ethoxy group on phenyl ring; non-fluorinated phenyl Moderate yield (58.1%); no reported receptor affinity
Table 1: Physicochemical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) LogP (Predicted) Solubility
Target Compound C₁₉H₂₆FN₂O₂ 348.43 Not reported ~3.2 (estimated) Low in water
4-Fluoroisobutyrfentanyl C₂₃H₂₈FN₂O 380.48 Not reported ~4.1 Lipophilic
3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide C₂₁H₂₄ClFN₂O₂ 390.90 Not reported ~3.8 Moderate in DMSO
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide C₂₂H₂₆FN₂O 368.46 Not reported ~3.9 Lipophilic
3-Phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g) C₂₂H₂₇N₂O₂ 363.47 163.6–165.5 ~2.7 Soluble in MeOH

Notes:

  • Fluorine atoms enhance metabolic stability and receptor binding in arylpiperidine derivatives .

Pharmacological and Regulatory Insights

  • Receptor Affinity: Fluorophenyl-propanamide derivatives often target µ-opioid receptors (e.g., fentanyl analogs).
  • Regulatory Status : Compounds with phenethyl-piperidine motifs (e.g., 4-Fluoroisobutyrfentanyl) are controlled substances due to opioid-like activity. The target compound’s oxolan-3-yl group may circumvent current regulations, but structural similarity warrants caution .
  • Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between 3-(2-fluorophenyl)propanoic acid and 1-(oxolan-3-yl)piperidin-4-ylmethanamine, similar to methods in and .

Biological Activity

3-(2-Fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • A 2-fluorophenyl group, which may enhance its binding affinity to biological targets.
  • A piperidine ring, known for its role in various pharmacological activities.
  • An oxolane (tetrahydrofuran) moiety that contributes to its chemical stability and solubility.

Structural Overview

ComponentDescription
2-Fluorophenyl Aromatic ring with a fluorine substituent, potentially increasing lipophilicity.
Piperidine Saturated six-membered ring contributing to biological activity.
Oxolane Five-membered ring that enhances molecular flexibility.

Antimicrobial Properties

Initial studies indicate that this compound exhibits antimicrobial activity . This activity can be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Potential

Research has also suggested potential anticancer properties . The compound may induce apoptosis in cancer cells or inhibit tumor growth through the modulation of specific signaling pathways. Further investigations are necessary to elucidate these mechanisms.

Case Studies and Research Findings

Research on similar compounds has provided insights into the potential biological effects of this compound:

  • Study on Piperidine Derivatives : A study demonstrated that piperidine derivatives possess significant anticancer activity by targeting specific kinases involved in cell proliferation .
  • Antimicrobial Screening : Compounds with similar structural features have shown effectiveness against a range of bacterial strains, suggesting a possible broad-spectrum antimicrobial effect for this compound .
  • Fluorinated Compounds : Research indicates that fluorinated compounds often exhibit enhanced pharmacological properties due to increased metabolic stability and altered receptor affinity .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and what key reaction conditions influence yield?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the piperidine-oxolane intermediate. Critical steps include:

  • Amide coupling : Use coupling agents like EDC/HOBt or DCC to link the fluorophenylpropanoyl moiety to the piperidine-methylamine intermediate .
  • Protective group strategies : Protect reactive groups (e.g., amines) during intermediate synthesis to avoid side reactions .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF, THF) at 0–25°C optimize coupling efficiency, while elevated temperatures (50–80°C) may accelerate cyclization steps .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • ¹H/¹³C NMR : Identify fluorophenyl (δ 7.1–7.4 ppm for aromatic protons), piperidine (δ 2.5–3.5 ppm for methylene groups), and oxolane (δ 3.7–4.2 ppm for ether-linked protons) .
  • FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected ~375.4 g/mol for C₂₀H₂₆FNO₃) with <2 ppm error .

Advanced: How can researchers resolve contradictions in biological activity data observed across studies?

Contradictions may arise from:

  • Purity variability : Use HPLC (≥95% purity) to rule out impurities affecting activity .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8) to minimize variability .
  • Structural analogs : Compare activity of derivatives (e.g., replacing oxolane with tetrahydrofuran) to identify critical pharmacophores .

Advanced: What computational methods are used to predict the interaction of this compound with biological targets?

  • Molecular docking (AutoDock Vina) : Screen against targets (e.g., GPCRs, kinases) using the fluorophenyl group as a hydrophobic anchor .
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds between the amide group and catalytic residues .

Basic: What are the stability considerations for this compound under various storage conditions?

  • Storage : -20°C in amber vials under argon to prevent oxidation/hydrolysis of the amide bond .
  • Decomposition indicators : Monitor via TLC/HPLC for new peaks; instability in DMSO >1 week suggests limited shelf life .

Advanced: How to design SAR studies to optimize the propanamide moiety for enhanced target affinity?

  • Substituent variation : Replace the fluorophenyl group with chloro- or trifluoromethylphenyl to assess electronic effects .
  • Bioisosteres : Substitute the propanamide with a sulfonamide or urea group to improve solubility while retaining H-bonding capacity .

Basic: What are the recommended purification techniques for this compound, and how is purity validated?

  • Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .
  • Validation : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced: How to address low solubility in aqueous media during in vitro assays?

  • Co-solvents : Use ≤0.1% DMSO to maintain solubility without cytotoxicity .
  • Prodrug strategy : Introduce phosphate esters at the oxolane oxygen to enhance hydrophilicity .

Basic: What are the primary metabolic pathways predicted for this compound, and how are they assessed?

  • Predicted pathways : Hepatic CYP3A4-mediated oxidation of the piperidine ring and amide hydrolysis .
  • Assessment : Incubate with human liver microsomes and analyze metabolites via LC-MS/MS .

Advanced: What strategies mitigate off-target effects observed in phenotypic screening?

  • Selectivity profiling : Use kinase/GPCR panels to identify off-target binding .
  • Structural simplification : Remove the oxolane ring to reduce promiscuity while retaining activity .

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